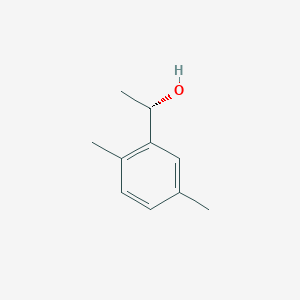

(1S)-1-(2,5-dimethylphenyl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(2,5-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLZFCOCNJEXTQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691881-94-4 | |

| Record name | (1S)-1-(2,5-dimethylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation to Obtain 2-Chloro-1-(2,5-dimethylphenyl)ethanone

- Starting materials: p-xylene and chloroacetyl chloride.

- Catalyst: Aluminum chloride (AlCl3).

- Solvent: Excess p-xylene acts as the reaction medium.

- Conditions: The reaction is conducted at 12–15°C with slow addition of AlCl3 over approximately 75 minutes, followed by stirring at room temperature.

- Work-up: The reaction mixture is quenched with ice water and hydrochloric acid, separating the organic phase containing the product.

- Yield and Purity: Gas Chromatography (GC) analysis showed 95.3% product purity with a 77.2% yield based on theoretical calculations.

This step efficiently produces 2-chloro-1-(2,5-dimethylphenyl)ethanone, a key intermediate for further transformations into the desired alcohol.

Alternative Synthetic Strategies and Intermediates

Protection and Functional Group Manipulation

Photochemical and Catalytic Methods

- Photochemical reactions involving substituted phenacyl chlorides have been used to prepare related compounds, which can be further converted to chiral alcohols.

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is a common step for reducing vinyl intermediates to ethyl derivatives, potentially applicable to the preparation of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol.

Data Table: Summary of Key Preparation Steps

Research Findings and Notes

- The Friedel-Crafts acylation step is critical and optimized to achieve high purity and yield of the 2-chloro-1-(2,5-dimethylphenyl)ethanone intermediate.

- Protection strategies (e.g., trityl groups) in multi-step syntheses improve yields of complex intermediates but are less directly relevant to the simple alcohol target.

- Hydrogenation and reduction steps require careful control to obtain the (1S)-enantiomer with high enantiomeric excess.

- Photochemical methods provide alternative routes to related intermediates but are less commonly used for direct preparation of the target alcohol.

- The overall synthetic route is modular, allowing adaptation for scale-up and pharmaceutical applications.

Scientific Research Applications

Chemical Research

Chiral Building Block:

(1S)-1-(2,5-dimethylphenyl)ethan-1-ol is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality is crucial for producing enantiomerically pure compounds used in pharmaceuticals and agrochemicals .

Synthetic Intermediates:

It serves as an intermediate in various synthetic pathways for developing other valuable compounds, including those with biological activity .

Biological Applications

Enzyme Inhibition Studies:

Research indicates that this compound may function as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites of enzymes. This property is being investigated for potential therapeutic effects against various diseases .

Receptor Studies:

The compound is also being explored as a ligand in receptor-binding studies, which can help elucidate mechanisms of action and interactions within biological systems .

Pharmaceutical Development

Therapeutic Potential:

There is ongoing research into the therapeutic effects of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol. Its structural features suggest potential applications in drug development, particularly for conditions requiring analgesic or anti-inflammatory treatments .

Analgesic Compounds:

The compound has been linked to formulations aimed at reducing pain without the side effects commonly associated with opioids. This aspect makes it a candidate for developing safer analgesic medications .

Case Study 1: Synthesis and Application in Drug Development

A study conducted on the synthesis of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol demonstrated its use as a precursor in creating novel analgesic compounds. The synthesized derivatives showed promising results in preclinical trials for pain management without significant side effects typically seen with traditional opioids.

Case Study 2: Enzyme Interaction Studies

Research exploring the interaction of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol with specific enzymes revealed its potential role as an inhibitor. This study provided insights into its mechanism of action and highlighted its utility in drug design targeting enzyme-related diseases.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Halogen Groups

The position and nature of substituents on the aromatic ring significantly influence molecular properties. For example:

Key Observations :

- Boiling Point : The dichloro alcohol exhibits a higher boiling point (257.9°C) compared to the tert-butyl-substituted ketone (117°C), likely due to stronger intermolecular forces (e.g., hydrogen bonding in alcohols vs. dipole-dipole interactions in ketones) .

- Density : Chlorine substituents increase density (1.323 g/cm³) relative to alkyl groups (0.964 g/cm³ for the tert-butyl ketone), reflecting atomic mass differences .

- Acidity : The dichloro alcohol’s pKa (13.76) aligns with typical secondary alcohols, suggesting methyl substituents would have a minimal electronic impact compared to electron-withdrawing Cl groups .

Functional Group Comparisons: Alcohols vs. Ketones

The tert-butyl-substituted ketone (1-[4-(1,1-Dimethylethyl)phenyl]ethanone) shares a similar aromatic backbone but differs in functional group:

- Reactivity : Ketones are less reactive toward nucleophiles than alcohols but undergo condensations (e.g., aldol reactions). Alcohols participate in esterifications and oxidations .

- Safety : The ketone’s lower flash point (30°C) indicates higher flammability compared to alcohols, which generally have higher flash points due to hydrogen bonding .

Stereochemical Considerations

The (1S)-configuration in the dichloro analog suggests enantioselective interactions in biological or catalytic systems. For example, stereochemistry influences binding affinity in chiral receptors or catalysts, though specific data for the dimethyl variant remain speculative .

Research Findings and Limitations

- Synthesis: Automated flash chromatography and stereoselective reductions (e.g., asymmetric hydrogenation) are viable for producing such alcohols, as demonstrated in analogs like 1-cyclohexyl-2-((2,6-dimethylphenyl)amino)ethan-1-ol .

- Safety : Alkyl-substituted aromatics (e.g., tert-butyl groups) require less stringent respiratory protection than halogenated derivatives, which may release toxic fumes upon decomposition .

- Data Gaps: Direct experimental data for (1S)-1-(2,5-dimethylphenyl)ethan-1-ol are absent in the evidence.

Biological Activity

(1S)-1-(2,5-dimethylphenyl)ethan-1-ol, also known as 2,5-dimethylphenyl ethanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol is , with a molecular weight of approximately 168.25 g/mol. The structure features a hydroxyl group (-OH) attached to an ethane backbone, along with a dimethyl-substituted phenyl ring. This unique arrangement influences its chemical reactivity and biological interactions.

The biological activity of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction may lead to modulation of various metabolic pathways.

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signal transduction pathways and cellular responses.

- Aromatic Interactions : The aromatic ring can engage in π-π interactions with other aromatic systems, enhancing binding affinity to biological targets.

Biological Activities

Research has indicated that (1S)-1-(2,5-dimethylphenyl)ethan-1-ol exhibits a range of biological activities:

- Antioxidant Properties : Studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary investigations indicate potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

- Antimicrobial Activity : Some studies have highlighted its effectiveness against certain bacterial strains, although further research is needed to establish its clinical relevance .

Case Studies

-

Enzyme Inhibition Studies :

- A study evaluated the inhibitory effects of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol on various enzymes involved in metabolic pathways. Results indicated significant inhibition of specific enzymes at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.

- Cell Viability Assays :

- Receptor Binding Studies :

Data Tables

| Biological Activity | Observed Effects | Concentration Range |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of metabolic enzymes | Micromolar |

| Antioxidant Activity | Reduction in oxidative stress markers | Varies |

| Anti-inflammatory | Decreased inflammatory cytokines | Varies |

| Antimicrobial | Inhibition of bacterial growth | Varies |

Q & A

Basic: What are the recommended methods for synthesizing (1S)-1-(2,5-dimethylphenyl)ethan-1-ol with high enantiomeric purity?

Answer:

Enantioselective synthesis can be achieved via catalytic hydrogenation of the corresponding ketone precursor using chiral catalysts. For example, Ru-based catalysts with BINAP ligands have demonstrated high enantiomeric excess (e.g., >95% ee) in similar systems . Key parameters include:

- Reaction conditions : Hydrogen pressure (10–50 bar), temperature (25–80°C), and solvent polarity (e.g., ethanol or THF).

- Catalyst optimization : Screening chiral ligands (e.g., Josiphos or Mandyphos) to enhance stereochemical control.

- Work-up : Purification via column chromatography or recrystallization to isolate the enantiomerically pure product.

Advanced: How can computational modeling predict stereochemical outcomes in reactions involving this compound?

Answer:

Density Functional Theory (DFT) calculations can model transition states to predict enantioselectivity. For instance:

- Catalytic hydrogenation : Analyze the interaction between the ketone substrate and chiral catalyst to identify favorable transition-state geometries .

- Molecular docking : Study interactions with enzymes or receptors to predict binding affinities and biological activity .

- Software tools : Gaussian or ORCA for energy minimization; VMD or PyMOL for visualization.

Basic: What analytical methods are optimal for assessing purity and enantiomeric excess?

Answer:

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase. Retention times and peak areas quantify enantiomeric ratios .

- Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiomeric identity.

- NMR spectroscopy : Analyze splitting patterns in -NMR for diastereomeric derivatives (e.g., Mosher’s esters) .

Basic: What precautions are necessary for handling (1S)-1-(2,5-dimethylphenyl)ethan-1-ol in the lab?

Answer:

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation .

- Solubility : Use polar solvents (e.g., ethanol, DMSO) for dissolution; avoid prolonged exposure to moisture .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact .

Advanced: How can X-ray crystallography resolve the absolute configuration of this compound?

Answer:

- Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures.

- Data collection : Use a synchrotron source or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.

- Refinement : SHELXL or Olex2 for structure solution. Flack parameter analysis confirms the (1S) configuration .

Advanced: How do substituent positions on the phenyl ring influence biological activity?

Answer:

- SAR studies : Modify methyl groups at positions 2, 4, or 5 to assess changes in antibacterial potency or enzyme inhibition .

- In vitro assays : Test derivatives against bacterial strains (e.g., E. coli) to correlate structure with MIC (Minimum Inhibitory Concentration).

- LogP calculations : Evaluate hydrophobicity effects using software like MarvinSketch .

Advanced: What strategies mitigate racemization during derivatization reactions?

Answer:

- Low-temperature reactions : Conduct acylations or sulfonations at –20°C to minimize thermal racemization.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize the hydroxyl group during synthesis .

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively modify one enantiomer .

Basic: What spectroscopic techniques confirm the structure of (1S)-1-(2,5-dimethylphenyl)ethan-1-ol?

Answer:

- IR spectroscopy : O–H stretch (~3400 cm) and C–O stretch (~1050 cm).

- -NMR : δ 1.5 (d, J = 6.5 Hz, CH), δ 4.9 (q, J = 6.5 Hz, CH–OH), aromatic protons at δ 6.8–7.2 .

- MS (EI) : Molecular ion peak at m/z 164 (CHO) .

Advanced: How can environmental impact assessments guide disposal protocols?

Answer:

- Biodegradability : Use OECD 301B tests to measure aerobic degradation in water/soil .

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC) .

- Regulatory compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste disposal .

Advanced: What reaction mechanisms explain the hydroxyl group’s reactivity?

Answer:

- Nucleophilic substitution : Activation via tosylation or mesylation enables displacement by amines/thiols .

- Oxidation : Catalytic TEMPO/NaClO converts the alcohol to the ketone, critical for synthesizing derivatives .

- Hydrogen bonding : Stabilizes transition states in asymmetric catalysis, enhancing enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.